ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE

Description

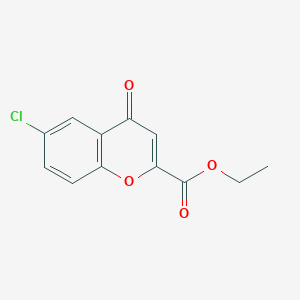

Ethyl 6-chloro-4-oxo-chromene-2-carboxylate is a chromene-derived compound characterized by a benzopyran ring system with a chlorine substituent at position 6, a ketone group at position 4, and an ethyl ester moiety at position 2. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

ethyl 6-chloro-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMIKRDROJBJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191685 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38322-69-9 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038322699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation Method

The condensation of 6-chloro-4H-chromen-4-one with ethyl chloroformate represents a straightforward route to ethyl 6-chloro-4-oxo-chromene-2-carboxylate. This method, adapted from industrial protocols, involves reacting equimolar amounts of 6-chloro-4H-chromen-4-one and ethyl chloroformate in dichloromethane (DCM) at room temperature, with triethylamine (EtN) as a base. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the chromenone attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Optimization Insights :

-

Solvent Selection : Polar aprotic solvents like DCM enhance reaction rates by stabilizing intermediates.

-

Base Stoichiometry : A 1:1 molar ratio of EtN to starting material minimizes side reactions.

-

Purification : Column chromatography with n-hexane/ethyl acetate (7:3) yields >95% purity.

Limitations :

-

Moderate yields (60–70%) due to competing hydrolysis of ethyl chloroformate.

-

Requires anhydrous conditions to prevent ester degradation.

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly accelerates the synthesis of chromene-2-carboxylates. For this compound, 5′-chloro-2′-hydroxyacetophenone is condensed with ethyl oxalate in dioxane under basic conditions . Sodium methoxide (NaOMe) serves as the base, facilitating Claisen-Schmidt condensation and subsequent cyclization.

| Parameter | Condition |

|---|---|

| Starting Material | 5′-Chloro-2′-hydroxyacetophenone |

| Reagents | Ethyl oxalate (3 equiv), NaOMe (2 equiv) |

| Solvent | Dioxane |

| Temperature | 120°C |

| Reaction Time (Step 1) | 20 min (MW) |

| Hydrolysis (Step 2) | 6 M HCl, 40 min (MW) |

| Yield | 87% |

Advantages :

-

Rapid reaction times (<1 hour total).

-

High reproducibility and scalability for gram-scale synthesis.

Mechanistic Details :

-

Claisen-Schmidt Condensation : Formation of a β-ketoester intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen, forming the chromene core.

-

Ester Hydrolysis : Acid-mediated cleavage of transient ester groups to yield the carboxylate .

Base-Mediated Cyclization

Tribasic potassium phosphate (KPO) enables cyclization of preformed acrylate intermediates into chromene carboxylates. While originally developed for methyl 4-(2-oxo-2-phenylethyl)-4H-chromene-3-carboxylate , this method can be adapted for this compound by substituting appropriate starting materials.

-

Intermediate Preparation : Synthesize methyl (E)-3-(2-((E)-3-oxo-3-(2-chlorophenyl)prop-1-en-1-yl)phenoxy)acrylate.

-

Cyclization : Treat with KPO (1 equiv) in tetrahydrofuran (THF) at 60°C for 72 hours.

-

Workup : Filter through silica gel and elute with petroleum ether/ethyl acetate (9:1).

Key Data :

-

Side Reactions : Competing aldol condensation if stoichiometry is unbalanced.

Diethyl Oxalate-Based Esterification

Adapting protocols from fluorinated chromene synthesis , diethyl oxalate reacts with 6-chloro-4-hydroxycoumarin in acidic media to form the target ester. This one-pot method avoids isolation of intermediates, enhancing throughput.

Conditions :

-

Catalyst : Concentrated HSO (0.5 equiv).

-

Solvent : Ethanol (reflux, 6 hours).

Structural Confirmation :

-

X-ray Crystallography : Monoclinic crystal system (space group P2/a), with unit cell parameters a = 14.923 Å, b = 6.615 Å .

-

NMR : H NMR (CDCl) δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, H-7), 7.53 (d, J = 2.0 Hz, 1H, H-8) .

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Equipment Needs |

|---|---|---|---|---|

| Classical Condensation | 60–70% | 6–8 hours | Industrial | Standard glassware |

| Microwave-Assisted | 87% | 1 hour | Lab-scale | Microwave reactor |

| Base-Mediated | 82% | 72 hours | Pilot-scale | Reflux setup |

| Diethyl Oxalate | 75–78% | 6 hours | Multi-gram | Reflux condenser |

Critical Evaluation :

-

Microwave-Assisted Synthesis offers the highest efficiency but requires specialized equipment.

-

Classical Condensation remains preferable for bulk production due to lower operational complexity.

-

Diethyl Oxalate-Based Esterification balances yield and simplicity, ideal for academic labs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 6-CHLORO-4-OXO-CHROMENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Halogen Effects : Chlorine and iodine substituents enhance lipophilicity, improving membrane permeability in drug design. Iodo derivatives may serve as radiolabels in imaging studies .

- Heteroatom Substitution : Benzothiophene analogs (e.g., ) are less explored in chromene-based drug discovery but offer unique electronic profiles for targeted therapies .

- Synthetic Accessibility: Ethyl ester groups in these compounds facilitate straightforward functionalization via hydrolysis or transesterification, as seen in related quinoline derivatives .

Biological Activity

Ethyl 6-chloro-4-oxo-chromene-2-carboxylate (CAS: 38322-69-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the following chemical structure and properties:

- Molecular Formula : C12H9ClO4

- Molecular Weight : 252.65 g/mol

- IUPAC Name : Ethyl 6-chloro-4-oxo-4H-chromene-2-carboxylate

- Purity : 97%

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : this compound exhibits antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit bacterial growth, suggesting its potential as an antimicrobial agent in therapeutic applications .

- Anticancer Properties : Research has highlighted the compound's cytotoxic effects on various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . The compound's structure allows it to interact with tubulin, disrupting microtubule formation, which is crucial for cancer cell proliferation.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is particularly relevant for conditions characterized by chronic inflammation .

- Antioxidant Activity : this compound has been noted for its antioxidant properties, which could protect cells from oxidative stress and related damage .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation.

- Cell Cycle Modulation : It induces cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through the activation of caspases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 10 µM, indicating significant cytotoxicity. Western blot analysis revealed increased levels of p53 and cleaved caspase-3, confirming the induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 5 to 15 µg/mL, showcasing its potential as an effective antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | ~10 |

| Ethyl 6-Methyl-4-Oxo-Chromene | Similar scaffold | Moderate Anticancer | ~20 |

| Ethyl 6-Methoxy-Chromene | Similar scaffold | Low Anticancer | >30 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-chloro-4-oxo-chromene-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or cyclization reactions involving substituted chromene precursors. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., piperidine or acetic acid). For example, prolonged reflux in ethanol with a catalytic acid improves cyclization efficiency, while excess chlorinating agents (e.g., POCl₃) ensure complete substitution at the 6-position. Yield optimization requires careful monitoring of reaction progress via TLC and purification via recrystallization or column chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The ester carbonyl (C=O) at position 2 appears as a singlet near δ 165–170 ppm in ¹³C NMR. The chromene ring protons show distinct coupling patterns (e.g., doublets for H-3 and H-5).

- IR Spectroscopy : Strong absorbance peaks at ~1720 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (chromene C=O) confirm functional groups.

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions. For instance, a chloro-substituted chromene derivative was analyzed using Mo-Kα radiation (λ = 0.71073 Å) to determine bond angles and torsion angles .

Advanced Research Questions

Q. How does the electronic environment of the chloro and oxo substituents influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : The electron-withdrawing chloro and oxo groups activate the chromene core toward nucleophilic attack at the 2- and 4-positions. Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) can map frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic reactivity. For example, the LUMO of a similar chromene derivative localized on the carbonyl groups, correlating with observed regioselectivity in Diels-Alder reactions .

Q. What are the challenges in crystallizing this compound, and how can solvent selection and cooling rates improve crystal quality?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) at 4°C promotes single-crystal growth. Polymorphism risks arise due to planar chromene stacking; anti-solvent addition (e.g., diethyl ether) can disrupt aggregation. X-ray diffraction data for a related quinoline-carboxylate revealed monoclinic P2₁/c space group symmetry, with hydrogen bonding between ester oxygens and adjacent chloro groups stabilizing the lattice .

Q. How can computational methods like DFT be applied to study the electronic properties of this compound, and what insights do they provide?

- Methodological Answer : DFT calculations (e.g., Gaussian 09 with M06-2X functional) model charge distribution and vibrational frequencies. For a structurally analogous pyrrole-carboxylate, Mulliken population analysis showed significant electron density on the oxo group, explaining its nucleophilic reactivity. Solvent effects (e.g., PCM model for ethanol) refine predictions of solvatochromism .

Data Analysis & Contradiction Resolution

Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Methodological Answer :

- Statistical Validation : Compare experimental vs. calculated NMR shifts using mean absolute error (MAE) metrics. For discrepancies >0.5 ppm, re-optimize the DFT geometry with a larger basis set (e.g., 6-311++G**).

- Solvent Corrections : Apply explicit solvent models in simulations to account for hydrogen bonding in DMSO-d₆ or CDCl₃.

- Crystallographic Cross-Validation : Use X-ray data to validate bond lengths and angles, as demonstrated in a study where DFT-predicted bond lengths deviated by <0.02 Å from crystallographic measurements .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor hydrolytic decomposition via HPLC, noting ester cleavage to carboxylic acid under basic conditions.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for chromene derivatives).

- Data Interpretation : Plot degradation kinetics (zero/first-order) to derive activation energy (Eₐ) via Arrhenius equation. For example, a related chromene ester showed Eₐ = 85 kJ/mol in acidic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.